N-(3,5-dimethoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

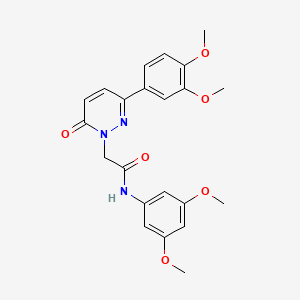

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) linked to an acetamide group substituted with a 3,5-dimethoxyphenyl moiety. A second 3,4-dimethoxyphenyl group is attached to the pyridazinone ring. The methoxy substituents likely enhance solubility and influence electronic properties, impacting binding interactions .

Properties

Molecular Formula |

C22H23N3O6 |

|---|---|

Molecular Weight |

425.4 g/mol |

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C22H23N3O6/c1-28-16-10-15(11-17(12-16)29-2)23-21(26)13-25-22(27)8-6-18(24-25)14-5-7-19(30-3)20(9-14)31-4/h5-12H,13H2,1-4H3,(H,23,26) |

InChI Key |

YWIDYMIWIBTCDO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves the following steps:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Coupling Reactions: The final step involves coupling the pyridazinone core with the dimethoxyphenyl acetamide moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

Reduction: Reduction of the pyridazinone core can lead to the formation of dihydropyridazinones.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of dihydropyridazinones.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: The compound’s unique structure may make it suitable for use in organic electronics or as a building block for novel polymers.

Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of methoxy groups and the pyridazinone core could facilitate interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Structural Comparisons

Key structural motifs and variations are summarized below:

Key Observations :

- The target compound and ’s analog share a pyridazinone-acetamide backbone but differ in substituent electronic profiles (methoxy vs. chloro groups). Chlorine’s electron-withdrawing nature may enhance metabolic stability but reduce solubility compared to methoxy groups .

- Rip-B () lacks the pyridazinone core, highlighting the importance of this heterocycle in modulating target binding or activity .

Key Advantages and Challenges

- Advantages: Methoxy groups provide tunable electronic effects and metabolic stability. Pyridazinone cores are understudied, offering novelty in drug discovery .

- Challenges: Synthetic complexity compared to benzamides (). Potential for off-target interactions due to multiple methoxy groups.

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of 373.41 g/mol. Its structure features multiple methoxy groups and a pyridazinone moiety that may contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 373.41 g/mol |

| LogP | 3.32 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, methoxy-substituted phenyl compounds have been shown to scavenge free radicals effectively. The presence of multiple methoxy groups in this compound suggests potential antioxidant capabilities, possibly through the donation of hydrogen atoms to free radicals.

Anti-inflammatory Activity

Studies on related compounds have demonstrated notable anti-inflammatory effects. For example, (E)-1-(3,4-dimethoxyphenyl) butadiene exhibited dose-dependent inhibition of edema in animal models, suggesting that similar mechanisms might be present in this compound. The compound could potentially inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response .

The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, based on structural similarities with known bioactive compounds:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Free Radical Scavenging : The methoxy groups could facilitate electron donation to neutralize free radicals.

- Cellular Signaling Modulation : It may influence key signaling pathways related to inflammation and oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Study on Anti-inflammatory Effects : Research demonstrated that methoxy-substituted phenolic compounds significantly reduced inflammation markers in various in vivo models .

- Antioxidant Activity Assessment : A comparative analysis showed that compounds with similar structures exhibited higher antioxidant activities than standard antioxidants like ascorbic acid.

Q & A

Q. What are the recommended synthetic routes for optimizing the yield of N-(3,5-dimethoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide?

- Methodological Answer : Synthesis optimization often involves stepwise coupling of substituted pyridazinone and acetamide precursors. For example, analogous acetamide derivatives (e.g., Scheme 5 in ) utilize sodium iodide (3 eq) and chlorotrimethylsilane (2.2 eq) in acetonitrile under reflux to achieve cyclization . Key parameters include:

- Temperature : Reflux conditions (e.g., 80–85°C for acetonitrile).

- Stoichiometry : Excess coupling agents to drive reactions to completion.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

Table 1 : Example Reaction Conditions for Analogous Compounds

| Parameter | Optimal Range | Reference |

|---|---|---|

| Solvent | Acetonitrile | |

| Catalyst | NaI/TMS-Cl | |

| Reaction Time | 16–24 h |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR Spectroscopy : Compare H and C NMR peaks to predicted shifts for dimethoxy groups (δ 3.7–3.9 ppm for OCH) and pyridazinone carbonyl (δ ~165 ppm) .

- HPLC-MS : Confirm molecular ion ([M+H]) via high-resolution mass spectrometry (HRMS) and assess purity (>95% by HPLC, C18 column, acetonitrile/water mobile phase).

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., CHNO).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of methoxy substitutions on bioactivity?

- Methodological Answer :

- Synthetic Strategy : Synthesize analogs with modified methoxy groups (e.g., 3,4-dimethoxy → 3,5-dimethoxy or monomethoxy) using protocols from .

- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cellular uptake). For example:

- Kinase Inhibition : Measure IC values against kinases using fluorescence polarization assays.

- Permeability : Caco-2 cell monolayer assays to assess intestinal absorption.

Table 2 : Example SAR Data for Analogous Acetamides

| Substituent Position | IC (nM) | Permeability (Papp, ×10 cm/s) |

|---|---|---|

| 3,4-Dimethoxy | 12.5 ± 1.2 | 15.3 ± 2.1 |

| 3,5-Dimethoxy | 8.7 ± 0.9 | 22.4 ± 3.0 |

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability or impurity interference. Mitigation strategies include:

- Dose-Response Curves : Use 8–12 concentration points to ensure reproducibility.

- Orthogonal Assays : Validate results across multiple platforms (e.g., SPR for binding affinity vs. cellular viability assays).

- Batch Reproducibility : Re-synthesize the compound under controlled conditions (USP-grade reagents, ) and re-test .

Q. What computational methods are recommended to predict the bioactive conformation of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein structures (e.g., PDB ID for kinases).

- MD Simulations : Run 100-ns simulations in explicit solvent (GROMACS) to assess stability of predicted conformations.

- QM/MM Calculations : Evaluate electronic effects of methoxy groups on binding energy (e.g., Gaussian 16 at B3LYP/6-31G* level).

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data reported for this compound?

- Methodological Answer :

- Standardized Protocols : Follow USP guidelines () for solubility testing (e.g., shake-flask method in PBS pH 7.4 at 25°C) .

- Purity Verification : Ensure residual solvents (e.g., DMF, ) are removed via lyophilization or vacuum drying.

- Particle Size Control : Use micronization (jet milling) to standardize particle size distribution.

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.